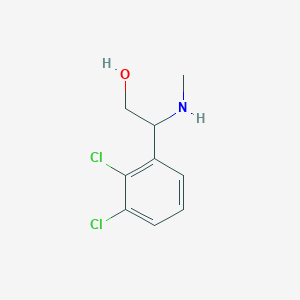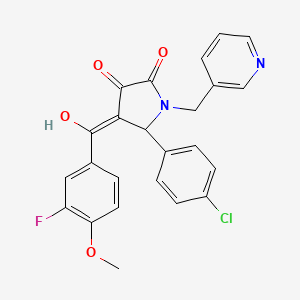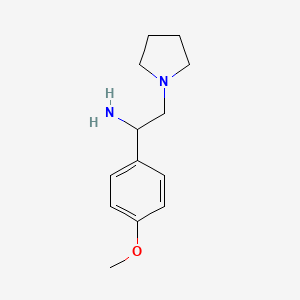![molecular formula C24H27N3O3S2 B12128248 N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5Z)-5-[(4-octoxi-fenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]piridina-4-carboxamida es un complejo compuesto orgánico caracterizado por sus únicas estructuras de tiazolidinona y piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(5Z)-5-[(4-octoxi-fenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]piridina-4-carboxamida típicamente involucra múltiples pasos:
Formación del anillo de tiazolidinona: El paso inicial involucra la condensación de una tioamida con una α-halocetona para formar el anillo de tiazolidinona. Esta reacción generalmente se lleva a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Introducción de la carboxamida de piridina: La porción de piridina-4-carboxamida se introduce a través de una reacción de acoplamiento, a menudo usando reactivos como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol) para facilitar la formación del enlace amida.
Condensación final: El paso final involucra la condensación del intermedio con 4-octoxi-benzaldehído en condiciones básicas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones ácidas.
Productos principales
Oxidación: Sulfóxidos y sulfones.
Reducción: Derivados de alcohol.
Sustitución: Derivados halogenados o nitrados de los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que lo convierte en un intermedio versátil.
Biología
Biológicamente, N-[(5Z)-5-[(4-octoxi-fenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]piridina-4-carboxamida ha mostrado potencial como agente antimicrobiano. Su capacidad para inhibir el crecimiento de ciertas bacterias y hongos la convierte en una candidata para el desarrollo de nuevos fármacos.
Medicina
En química medicinal, este compuesto se explora por sus posibles propiedades antiinflamatorias y anticancerígenas. Su mecanismo de acción involucra la inhibición de enzimas y vías específicas que son cruciales para la proliferación de células cancerosas.
Industria
Industrialmente, este compuesto puede usarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o conductividad eléctrica.
Mecanismo De Acción
El mecanismo por el cual N-[(5Z)-5-[(4-octoxi-fenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]piridina-4-carboxamida ejerce sus efectos involucra varios objetivos moleculares:
Inhibición de enzimas: El compuesto puede inhibir enzimas como la ciclooxigenasa (COX), que participa en la respuesta inflamatoria.
Interacción con el ADN: Puede intercalarse en el ADN, interrumpiendo el proceso de replicación y llevando a la muerte celular en células cancerosas.
Vías de señalización de transducción: El compuesto puede interferir con las vías de señalización como la vía NF-κB, que participa en la supervivencia y proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(5Z)-5-[(4-clorofenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]acetamida
- N-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]acetamida
Singularidad
En comparación con compuestos similares, N-[(5Z)-5-[(4-octoxi-fenil)metilideno]-4-oxo-2-sulfurilidén-1,3-tiazolidin-3-il]piridina-4-carboxamida destaca por su grupo octoxi-fenil único, que le confiere propiedades fisicoquímicas distintas. Esta modificación puede mejorar su solubilidad, estabilidad y actividad biológica, convirtiéndola en una candidata más potente para diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H27N3O3S2 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-3-4-5-6-7-16-30-20-10-8-18(9-11-20)17-21-23(29)27(24(31)32-21)26-22(28)19-12-14-25-15-13-19/h8-15,17H,2-7,16H2,1H3,(H,26,28)/b21-17- |
Clave InChI |
NOJDEBZNDMSVGA-FXBPSFAMSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)



![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)
![2-amino-1-(4-chlorophenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128206.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)


![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
